molecular formula C13H12N2O4S B1627354 Phenyl 4-(aminosulfonyl)phenylcarbamate CAS No. 41104-56-7

Phenyl 4-(aminosulfonyl)phenylcarbamate

Cat. No.: B1627354
CAS No.: 41104-56-7
M. Wt: 292.31 g/mol
InChI Key: CTEABFGCSJPNEA-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Sulfonamide and Carbamate (B1207046) Pharmacophores in Drug Discovery

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, first rising to prominence with the discovery of antibacterial "sulfa drugs" in the 1930s. nih.gov Since then, this functional group has been incorporated into a vast array of therapeutic agents, demonstrating its remarkable versatility. nih.gov The longevity and success of sulfonamides in drug discovery can be attributed to their chemical stability, favorable solubility, and the ability to form hydrogen bonds, which facilitates interactions with biological targets like metal ions and amino acid residues in enzymes. nih.gov Consequently, sulfonamides are integral components of drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govarabjchem.org A particularly well-studied application of arylsulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.net

Similarly, the carbamate group (-OCONH-) is a key structural motif in numerous approved drugs and prodrugs. nih.gov Its importance stems from its excellent chemical and proteolytic stability, its capacity to permeate cell membranes, and its resemblance to a peptide bond, allowing it to act as a peptide bond surrogate in medicinal chemistry. researchgate.netunifi.it The carbamate functionality can be strategically employed to modulate the biological and pharmacokinetic properties of a molecule. unifi.it It is found in a diverse range of therapeutic agents, including anticancer drugs, muscle relaxants, and agents for treating neurodegenerative diseases. unifi.it Furthermore, carbamates are often used in prodrug design to enhance the stability and bioavailability of parent molecules. unifi.it

Overview of Academic Research Trajectories for Arylsulfonamide-Carbamate Conjugates

The conjugation of arylsulfonamides with other chemical moieties, including those related to carbamates, is a dynamic area of academic research, primarily focused on the development of enzyme inhibitors. A significant trajectory in this field is the design of selective inhibitors for human carbonic anhydrase (hCA) isoforms. arabjchem.orgunifi.it There are 15 known hCA isoforms in humans, and their abnormal expression is linked to various diseases, including glaucoma, epilepsy, and cancer. acs.org

Research has focused on the "tail approach," where different chemical fragments are attached to the benzenesulfonamide (B165840) scaffold to achieve isoform-specific inhibition. unifi.it While direct arylsulfonamide-carbamate conjugates are a specific subset, the broader research into arylsulfonamide derivatives provides valuable insights. For instance, studies on benzenesulfonamides with ureidoethylaminobenzyl tails have yielded potent and selective inhibitors of hCA II. arabjchem.org Similarly, research on rhodanine-linked benzenesulfonamide derivatives has produced compounds with excellent inhibitory action against several hCA isoforms. nih.gov

A key finding in this area is that the nature of the "tail" group significantly influences the isoform specificity of the inhibitor. unifi.it The sulfonamide group itself typically binds to the zinc ion in the active site of the carbonic anhydrase, while the appended moiety interacts with amino acid residues in and around the active site, dictating the selectivity. unifi.it This modular approach allows for the fine-tuning of inhibitory activity and selectivity.

Scope and Academic Relevance of Research on Phenyl 4-(aminosulfonyl)phenylcarbamate

This compound, with its molecular formula C₁₃H₁₂N₂O₄S, is an intriguing molecule within the context of carbonic anhydrase inhibition. researchgate.net Its structure features a classic benzenesulfonamide moiety, known to be a primary zinc-binding group for carbonic anhydrase inhibitors. The academic relevance of this specific compound lies in its classification as a phenol-based sulfonamide.

Unlike typical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, phenol-based inhibitors are understood to have a different mechanism. They are thought to anchor to the zinc-bound water molecule or hydroxide (B78521) ion through hydrogen bonding. This alternative binding mode is a significant area of investigation for developing novel and potentially more selective carbonic anhydrase inhibitors.

The research on this compound and related phenol-based sulfonamides contributes to understanding the structure-activity relationships (SAR) within this class of compounds. The inhibitory potency and selectivity can be modulated by substitutions on the phenolic ring. While specific inhibitory data for this compound is not widely published in dedicated studies, the investigation of analogous phenolic sulfonamides provides a framework for predicting its potential activity. For instance, studies on other phenolic sulfonamides have demonstrated inhibitory activities in the nanomolar to micromolar range against various carbonic anhydrase isoforms.

The following table presents representative inhibitory data for phenol-based compounds against human carbonic anhydrase isoforms, illustrating the potential range of activity for molecules like this compound.

Compound ClassTarget IsoformInhibition Constant (Kᵢ)
Phenolic SulfonamideshCA I24.6 nM - 1506 nM arabjchem.org
Phenolic SulfonamideshCA II2.8 nM - 9.2 nM arabjchem.org
PhenolsNgCAα0.6 µM - 76.0 µM
PhenolsVchCAα0.7 µM - 1.2 µM

This table is representative of the inhibitory activities of phenol-based carbonic anhydrase inhibitors and is intended to provide context for the potential activity of this compound.

The academic pursuit of understanding and developing phenol-based sulfonamides like this compound is driven by the quest for isoform-selective inhibitors. Such selectivity is crucial for developing targeted therapies with fewer side effects. The unique binding mechanism of this class of compounds offers a promising avenue for achieving this goal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-6-10(7-9-12)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEABFGCSJPNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577133
Record name Phenyl (4-sulfamoylphenyl)carbamate
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Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41104-56-7
Record name Carbamic acid, [4-(aminosulfonyl)phenyl]-, phenyl ester
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Record name Phenyl (4-sulfamoylphenyl)carbamate
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Record name 41104-56-7
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Phenyl 4-(aminosulfonyl)phenylcarbamate and Related Structures

The synthesis of this compound and its analogues leverages well-established reactions that facilitate the construction of its core sulfonamide and urea (B33335) functionalities.

A primary strategy for synthesizing N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives involves the Curtius degradation. farmaciajournal.comresearchgate.net This thermal rearrangement of an acyl azide (B81097) into an isocyanate is a cornerstone of this synthetic route. wikipedia.orgorganic-chemistry.org The process typically begins with a precursor like 4-(benzensulfonamido)benzoyl azide. farmaciajournal.com

The key steps are:

Azide Formation: The synthesis starts from a corresponding carboxylic acid derivative, which is converted into a hydrazide. This hydrazide is then transformed into the crucial acyl azide intermediate via a diazotization reaction. farmaciajournal.com

Curtius Degradation: The acyl azide is heated in an appropriate solvent, such as dioxane. This induces the Curtius degradation, where the azide loses nitrogen gas (N₂) and rearranges to form a highly reactive isocyanate intermediate. farmaciajournal.comwikipedia.org The mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Condensation: The in-situ generated isocyanate is then treated with a primary aromatic amine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable urea linkage and yielding the final N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivative. farmaciajournal.comfarmaciajournal.com The mixture is typically refluxed for about an hour to ensure the completion of the condensation reaction. farmaciajournal.com

This method is particularly effective for creating a series of related compounds by varying the aromatic amine used in the final condensation step. farmaciajournal.com

The urea moiety is a central feature of the target compound's structure and is critical to its derivatives. nih.gov The incorporation of this group into phenylsulfonamide scaffolds is most commonly achieved via an isocyanate intermediate, as detailed in the Curtius degradation pathway. farmaciajournal.comnih.gov

Alternative strategies for forming urea linkages include:

Reaction of Amines with Phosgene (B1210022) Equivalents: The reaction of an amine with phosgene or safer substitutes like N,N'-Carbonyldiimidazole (CDI) is a traditional method for generating isocyanates or directly forming ureas. nih.gov

Reaction of Phenylcarbamates with Amines: As a direct route to urea derivatives, a pre-formed phenylcarbamate can be reacted with an amine. nih.govacs.org This reaction leverages the phenoxy group as a good leaving group, facilitating the formation of a new carbon-nitrogen bond to create the urea structure. nih.gov The reaction is often refluxed for an extended period (e.g., 48 hours) in a solvent like chloroform (B151607) with a base such as triethylamine (B128534) (NEt₃). nih.gov

Table 1: General Methods for Urea Group Incorporation

Method Reactants Intermediate Product Reference
Curtius Degradation Acyl Azide, Aromatic Amine Isocyanate Urea Derivative farmaciajournal.com
Phosgene/Equivalents Amine, Phosgene or CDI Isocyanate Urea Derivative nih.gov
Carbamate (B1207046) Aminolysis Phenylcarbamate, Amine - Urea Derivative nih.gov

Phenyl chloroformate is a key reagent for the direct synthesis of the carbamate portion of the target molecule and its analogues. nih.govrutgers.edu The process involves the reaction of an amine with phenyl chloroformate. nih.gov

The general procedure is as follows:

An amine (e.g., a 4-aminophenylsulfonamide derivative) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere.

Phenyl chloroformate is added to the stirred solution at room temperature. nih.gov

The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate. This results in the displacement of the chloride ion and the formation of the phenylcarbamate linkage. researchgate.net

The reaction is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). An aqueous basic workup followed by extraction is typically used to isolate the product. nih.gov

This method is versatile and has been used to synthesize a wide array of carbamates from various amine precursors. nih.govresearchgate.netasianpubs.org

Derivatization Strategies and Analogue Design

The core structure of this compound serves as a scaffold for designing and synthesizing analogues with potentially modified properties.

A common derivatization strategy involves introducing halogenated aromatic rings into the molecule. This is readily achieved using the synthetic pathway described in section 2.1.1. farmaciajournal.com By altering the final reactant in the sequence, a variety of analogues can be produced.

Specifically, after the isocyanate is generated in-situ from 4-(benzensulfonamido)benzoyl azide via Curtius degradation, a range of halogen-substituted primary aromatic amines can be introduced. farmaciajournal.com The condensation reaction proceeds as previously described, incorporating the halogenated moiety into the final structure. This approach has been successfully used to create a series of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives bearing different halogen atoms on the terminal phenyl ring. farmaciajournal.comfarmaciajournal.com

Table 2: Synthesis of Halogenated Derivatives

Starting Intermediate Added Reactant Key Reaction Product Type Reference
4-(Benzensulfonamido)phenyl isocyanate Halogen-substituted aromatic amine Condensation N-[4-[(halogenophenylcarbamoyl)amino]phenyl]benzenesulfonamide farmaciajournal.com

The phenyloxycarbonyl (Phoc) group, the formal name for the phenylcarbamate moiety, exhibits valuable chemoselective reactivity and serves as an effective protecting group for amines. nih.govacs.org While historically displaced in peptide synthesis by groups like Boc and Fmoc, phenylcarbamates remain useful due to their stability and specific reactivity. nih.govacs.org

Key aspects of their utility include:

Chemoselectivity: Phenylcarbamates derived from primary amines are significantly more reactive towards nucleophiles (like other amines to form ureas) than those derived from secondary amines. nih.govacs.org This difference in reactivity allows for selective transformations at one site in a molecule containing both primary and secondary amine-derived carbamates. The reaction of a primary amine's phenylcarbamate proceeds via an E1cb-type mechanism, forming an isocyanate intermediate, which requires a labile hydrogen on the nitrogen that is absent in secondary amine derivatives. acs.org

Amine Protection: The phenylcarbamate group is stable and can be used to protect amines during multi-step syntheses. nih.gov It can be cleaved under specific conditions, such as using tetra-n-butylammonium fluoride (B91410) (TBAF), to regenerate the free amine. nih.govlookchem.com The ease of cleavage can, however, depend on the molecular context, with phenyl carbamates generally being more readily cleaved than alkyl carbamates like Boc or Cbz under these conditions. lookchem.com

This dual role as both a stable protecting group and a selectively reactive functional group makes the phenylcarbamate moiety a versatile tool in analogue design and complex molecule synthesis. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide
4-(Benzensulfonamido)benzoyl azide
4-aminophenylsulfonamide
Phenyl chloroformate
N,N'-Carbonyldiimidazole (CDI)
Triethylamine
Tetra-n-butylammonium fluoride (TBAF)
tert-butoxycarbonyl (Boc)
Fluorenylmethyloxycarbonyl (Fmoc)

Considerations for Symmetrical and Dissymmetrical Urea Formation from Phenylcarbamates

Phenylcarbamates, such as this compound, serve as stable yet reactive precursors for the synthesis of urea derivatives. The phenoxy group is an effective leaving group, allowing the carbamate to act as an isocyanate equivalent in reactions with amines. This reactivity can be controlled to selectively produce either symmetrical or dissymmetrical (unsymmetrical) ureas.

Dissymmetrical ureas are formed when a phenylcarbamate is reacted with an amine that is different from the one used to form the carbamate itself. Research has shown that phenylcarbamates derived from primary amines are particularly reactive toward forming ureas. nih.gov The synthesis of dissymmetric ureas can be achieved with high chemoselectivity, for instance, by reacting an aliphatic amine with an aryl phenylcarbamate, yielding the target N,N'-alkyl aryl urea. nih.govresearchgate.net A general procedure involves refluxing the phenylcarbamate with the desired amine, often in the presence of a base like triethylamine, in a suitable solvent such as chloroform. nih.gov This method avoids the direct handling of hazardous reagents like phosgene or isocyanates. researchgate.net

The formation of symmetrical ureas from phenylcarbamates can occur under specific conditions. For example, attempts to deprotect the phenylcarbamate to recover the primary amine using a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF) can lead to the formation of a symmetrical urea. nih.gov This suggests that an isocyanate intermediate is formed, which then reacts with the parent amine present in the reaction mixture.

The strategic choice of reactants and conditions is paramount. The reactivity difference between various amines (e.g., aliphatic vs. aromatic) can be exploited to ensure selective formation of the desired unsymmetrical product. nih.gov The development of one-pot, two-step syntheses, where an acyl isocyanate is generated in situ and then reacted with a nucleophile, further highlights the versatility of using carbamate-like intermediates for urea synthesis. organic-chemistry.org

Table 1: General Conditions for Urea Formation from Phenylcarbamates
Urea TypeReactantsKey Reagents/ConditionsOutcomeReference
DissymmetricalPhenylcarbamate + Amine (different from parent amine)Reflux in chloroform with triethylamine (NEt3)Selective formation of N,N'-disubstituted unsymmetrical urea. Good to excellent yields. nih.govresearchgate.net
SymmetricalPhenylcarbamateCatalytic amount of Tetrabutylammonium Fluoride (TBAF)Formation of a symmetrical urea derived from the parent amine of the carbamate. nih.gov

Advanced Synthetic Techniques for Complex this compound Conjugates

The synthesis of complex conjugates involving this compound requires advanced techniques that ensure high purity, efficiency, and adaptability. Solid-phase and liquid-phase synthesis represent two powerful approaches to achieving these goals.

Exploration of Solid-Phase Synthesis Principles for Related Peptide-Like Structures

Solid-phase synthesis (SPS) is a cornerstone technique for the assembly of complex organic molecules like peptides and their mimetics. The core principle involves anchoring the initial building block to an insoluble polymer support (resin) and carrying out subsequent reactions in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts are washed away after each step.

The carbamate linkage is well-suited for SPS strategies. A common method involves coupling an amine to a resin, such as Merrifield's resin, via a carbon dioxide linker, facilitated by reagents like cesium carbonate and tetrabutylammonium iodide (TBAI). nih.gov This creates a resin-bound carbamate that can be further elaborated. Alternatively, a linker can be attached to the solid support, which is then used to anchor the growing molecule. For instance, amino functionalities can be anchored to a specialized resin using a carbamate strategy for the synthesis of complex structures like neoglycolipids. researchgate.net

Key steps in the solid-phase synthesis of carbamate-linked conjugates include:

Resin Functionalization : Attaching the first molecular unit or a suitable linker to the solid support. For example, treating a resin like TentaGel S with phosgene or a phosgene equivalent generates a chloroformate, which can then react with an amine to form the initial carbamate. researchgate.net

Iterative Coupling : Sequentially adding new building blocks to the resin-bound molecule.

Cleavage : Releasing the final conjugate from the solid support using a strong acid, such as trifluoroacetic acid (TFA), once the synthesis is complete. researchgate.net

This methodology allows for the rapid and efficient construction of libraries of complex molecules and is particularly advantageous for creating peptide-like structures where repetitive coupling steps are required. nih.gov

Liquid-Phase Synthesis Optimization for Scalability and Purity

While SPS is excellent for library generation, liquid-phase (or solution-phase) synthesis is often preferred for larger-scale production due to its cost-effectiveness and scalability. Optimizing liquid-phase synthesis focuses on achieving high purity without resorting to laborious chromatographic purification at every step.

A notable methodology for the parallel liquid-phase synthesis of carbamates involves a two-step process designed to handle sterically hindered molecules and simplify purification. acs.orgnih.gov In this approach:

An alcohol is first converted into a more reactive intermediate, such as a 4-nitrophenylcarbonate, by reacting it with 4-nitrophenylchloroformate. This activated species readily reacts with amines to form the desired carbamate. acs.orgnih.gov

After the reaction, purification is streamlined by using scavenger resins. For example, a basic resin like Amberlyst A26 can be used to remove the acidic 4-nitrophenol (B140041) byproduct. Excess unreacted amine can be removed using an acidic resin (e.g., MP-TsOH) or other specialized scavenger resins like those containing isocyanate or benzaldehyde (B42025) functional groups. acs.orgnih.gov

This strategy of using activated intermediates and scavenger resins minimizes the need for traditional column chromatography, thereby enhancing throughput, purity, and scalability. It has been successfully applied to generate libraries of carbamate-containing compounds. nih.gov

Table 2: Comparison of Advanced Synthesis Techniques for Carbamate Conjugates
TechniquePrincipleKey FeaturesAdvantagesReference
Solid-Phase Synthesis (SPS)Molecule is covalently attached to an insoluble polymer support during synthesis.Use of resins (e.g., Merrifield, TentaGel); linker strategies; stepwise addition of reagents; final cleavage from support.Simplified purification (filtration and washing); suitable for automation and library synthesis. nih.govresearchgate.net
Liquid-Phase Synthesis (Optimized)Reactions are carried out in solution with strategies to simplify purification.Use of activated intermediates (e.g., 4-nitrophenylcarbonates); purification via scavenger resins to remove byproducts and excess reagents.High scalability; cost-effective for large quantities; avoids complex chromatography. acs.orgnih.gov

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidating Key Structural Features Contributing to Biological Activity

The potency and selectivity of a compound are not accidental but are rather the result of deliberate or evolved structural features. For Phenyl 4-(aminosulfonyl)phenylcarbamate, the sulfonamide, carbamate (B1207046), and phenyl groups are the primary determinants of its pharmacological profile.

The sulfonamide group is a well-established pharmacophore, crucial for the biological activity of a wide range of therapeutic agents. farmaciajournal.com It is a cornerstone in the design of inhibitors for various enzymes, most notably carbonic anhydrases (CAs). nih.govrsc.org The sulfonamide moiety typically functions as a potent zinc-binding group (ZBG). nih.gov In enzymes like human carbonic anhydrase II, this group binds to the catalytic zinc ion in a tetrahedral geometry, displacing the zinc-bound water or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.gov

Furthermore, the sulfonamide group establishes critical hydrogen bonds with conserved amino acid residues in the enzyme's active site, such as Threonine 199 and Glutamine 92, which act as "gatekeepers". nih.govnih.gov These interactions anchor the inhibitor firmly within the active site, contributing significantly to its high binding affinity. nih.gov The combination of metal coordination and hydrogen bonding makes the sulfonamide moiety a powerful tool for achieving potent and often selective enzyme inhibition. rsc.org

The carbamate group is more than a simple linker; it actively contributes to the molecule's biological profile and can modulate pharmacokinetic properties. nih.gov Studies have shown that incorporating a carbamate moiety can enhance the biological activity of parent molecules. nih.gov This linkage can participate directly in drug-target interactions through hydrogen bonding. nih.gov For instance, in the context of acetylcholinesterase (AChE) inhibition, carbamates can form a transient covalent bond with a serine residue in the enzyme's active site, leading to a temporary inactivation of the enzyme. nih.gov

This functional group is also frequently employed in prodrug design to protect a molecule from rapid first-pass metabolism, thereby improving its stability and bioavailability. nih.gov By modifying the substituents on the carbamate's nitrogen and oxygen atoms, its stability and pharmacokinetic properties can be fine-tuned. nih.gov

Structure-activity relationship studies on related compounds have shown that electron-withdrawing substituents on a phenyl ring can increase the inhibitory potency against certain enzymes. nih.gov Conversely, electron-donating groups may have a different or even negligible effect. nih.gov The relationship between efficacy and the electronic properties of substituents is often quantified using parameters like the Hammett constant (σ). nih.gov Additionally, steric properties, such as the van der Waals volume of the substituents, can also play a critical role in how the molecule fits into a binding pocket. nih.gov The interplay of these electronic and steric factors is crucial for optimizing compound efficacy. nih.gov

Table 1: Hypothetical Influence of Phenyl Substituents on Biological Efficacy This interactive table illustrates the principles of how different substituents on a phenyl ring can modulate biological activity, based on established SAR concepts.

Substituent (X) Electronic Effect Hammett Constant (σp) Expected Impact on Potency
-NO₂ Strong Electron-Withdrawing 0.78 Significant Increase
-CN Moderate Electron-Withdrawing 0.66 Moderate Increase
-Cl Weak Electron-Withdrawing 0.23 Slight Increase
-H Neutral 0.00 Baseline
-CH₃ Weak Electron-Donating -0.17 Decrease or No Change
-OCH₃ Moderate Electron-Donating -0.27 Decrease
-NH₂ Strong Electron-Donating -0.66 Significant Decrease

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and the non-covalent interactions it forms are fundamental to its function. These aspects determine how the molecule recognizes and binds to its biological target.

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method has been instrumental in structural biology and drug design, providing detailed pictures of how molecules like those containing sulfonamide and carbamate groups are arranged in the solid state and how they interact with their biological targets. nih.govwikipedia.org

Crystallographic studies of sulfonamide inhibitors bound to enzymes like carbonic anhydrase reveal the exact orientation of the inhibitor within the active site. rsc.orgnih.gov These studies allow for the direct visualization of key interactions, such as the coordination of the sulfonamide nitrogen to the zinc ion and the hydrogen bonds formed with active site residues. nih.govnih.gov Similarly, the crystal structures of carbamate-containing compounds have elucidated how intermolecular hydrogen bonds, such as N—H···O, can lead to the formation of extended polymeric chains, stabilizing the crystal packing. nih.gov This information is invaluable for understanding the forces that govern molecular recognition. nih.gov

Table 2: Example Crystallographic Data for a Related Carbamate Compound (Phenyl N-phenylcarbamate) This table provides an example of the kind of structural data obtained from X-ray crystallography experiments for a molecule containing a carbamate linkage.

Parameter Value Reference
Chemical Formula C₁₃H₁₁NO₂ nih.gov
Crystal System Orthorhombic nih.gov
a (Å) 9.4734 (9) nih.gov
b (Å) 19.5825 (17) nih.gov
c (Å) 5.8509 (5) nih.gov
Dihedral Angle (Rings) 42.52 (12)° nih.gov
Key H-Bond N—H···O nih.gov

Intramolecular hydrogen bonds, which are non-covalent interactions occurring within a single molecule, can have a profound impact on its preferred conformation and, by extension, its biological activity. researchgate.netucla.edu These bonds can form, for example, between the hydrogen atom of the sulfonamide or carbamate N-H group and a nearby acceptor atom, such as an oxygen atom.

Table 3: Typical Hydrogen Bond Geometries This table outlines the typical geometric parameters for hydrogen bonds commonly observed in related chemical structures.

Donor-H···Acceptor D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
N-H···O ~0.86 1.8 - 2.2 2.7 - 3.1 150 - 180
N-H···N ~0.86 2.0 - 2.4 2.9 - 3.3 140 - 175
C-H···π ~0.93 2.5 - 2.9 3.4 - 3.8 120 - 160

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed Hirshfeld surface analysis on this compound. The determination of a compound's crystal structure is a prerequisite for conducting Hirshfeld surface analysis, as this technique relies on high-quality single-crystal X-ray diffraction data. To date, the crystal structure of this compound, along with a detailed investigation of its intermolecular interactions using this method, does not appear to be publicly available.

Hirshfeld surface analysis is a powerful computational tool used in crystallography to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal packing. uni.luresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. uni.lu The resulting surface is color-mapped to highlight different types of close contacts.

Key features visualized through Hirshfeld surface analysis include:

d_norm surfaces: These maps use a normalized contact distance, which is colored to show interactions shorter than, equal to, or longer than the van der Waals radii of the interacting atoms. researchgate.netscbt.com Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the crystal lattice. scbt.com Blue regions represent longer contacts. scbt.com

While the specific analysis for this compound is not available, the general principles of Hirshfeld surface analysis suggest that its crystal structure would likely be stabilized by a combination of hydrogen bonds involving the aminosulfonyl and carbamate groups, as well as π-π stacking or C-H···π interactions involving the phenyl rings. A definitive quantitative analysis, however, awaits the experimental determination of its crystal structure.

Mechanistic Insights into Biological Action

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition by Sulfonamide-Carbamate Analogues

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrase (CA) enzymes, leading to inhibition. The presence of a carbamate (B1207046) moiety in conjunction with the sulfonamide can influence the potency and isoform selectivity of these inhibitors.

Human carbonic anhydrase II (hCA II) is a ubiquitous and physiologically significant isoform. Various sulfonamide derivatives have been evaluated for their inhibitory activity against hCA II. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated potent inhibition of hCA II, with inhibition constants (Kᵢ) ranging from 5.3 to 384.3 nM. mdpi.com Many of these compounds showed better inhibition compared to the standard drug acetazolamide (B1664987) (Kᵢ of 12.5 nM against hCA II). mdpi.com Similarly, novel amino acid-sulfonamide conjugates have exhibited effective hCA II inhibitory properties, with some compounds showing subnanomolar inhibition constants. nih.gov The potency of these analogues highlights the importance of the sulfonamide group for interacting with the enzyme's active site, while modifications to the molecule's periphery can fine-tune binding affinity and specificity.

Kinetic studies are crucial for quantifying the inhibitory potency of compounds. The inhibition constant, Kᵢ, represents the concentration of inhibitor required to produce half-maximum inhibition. For a range of N-((4-sulfamoylphenyl)carbamothioyl) amides, Kᵢ values against cytosolic human CA isoforms I, II, and VII were determined using a stopped-flow CO₂ hydrase assay. mdpi.com Against hCA I, these compounds showed Kᵢ values in the range of 13.3–87.6 nM, which was more potent than the reference drug acetazolamide (Kᵢ of 250 nM). mdpi.com Against the tumor-related isoform hCA IX, certain N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides displayed Kᵢ values ranging from 6.1 to 568.8 nM. nih.gov These studies demonstrate that structural modifications to the sulfonamide scaffold can significantly impact the inhibitory activity against different CA isoforms.

Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamide Analogues against Human Carbonic Anhydrase Isoforms

Compound Class hCA I (nM) hCA II (nM) hCA VII (nM)
N-((4-sulfamoylphenyl)carbamothioyl) amides mdpi.com 13.3 - 87.6 5.3 - 384.3 1.1 - 13.5
Acetazolamide (Reference) mdpi.com 250 12.5 2.5

Modulation of Cholinesterase Activity: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Carbamates are a recognized class of cholinesterase inhibitors. nih.gov Phenylcarbamates, in particular, have been investigated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE and BChE increases the concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. lookchem.com The inhibitory mechanism of carbamates involves the carbamoylation of a serine residue in the active site of the cholinesterase, forming a transient covalent bond that is more stable than the acetylated intermediate formed with acetylcholine. mdpi.com The rates of carbamylation and decarbamylation are influenced by the specific structure of the carbamate. nih.gov While specific data for phenyl 4-(aminosulfonyl)phenylcarbamate is not available, related O-aromatic N,N-disubstituted carbamates and thiocarbamates have shown weak to moderate inhibition of both cholinesterases, with IC₅₀ values ranging from micromolar to sub-micromolar concentrations. mdpi.com

Investigation of Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov The development of MMP inhibitors has been an area of significant research, particularly in cancer and inflammatory diseases. dovepress.com While a wide range of chemical scaffolds have been explored as MMP inhibitors, there is currently no available research in the provided search results to suggest that this compound or closely related sulfonamide-carbamate structures are inhibitors of matrix metalloproteinases. The known classes of MMP inhibitors typically include peptidomimetics, non-peptidomimetic small molecules, and antibodies, which target the catalytic zinc ion or other domains of the enzyme. dovepress.comnih.gov

Study of Alpha Amylase and Urease Inhibition Profiles

The potential for this compound to act as an inhibitor of α-amylase and urease is an area of significant interest. While direct studies on this specific compound are not prevalent, research on related sulfonamide derivatives provides strong evidence for such inhibitory activities. nih.govmdpi.com

Alpha-Amylase Inhibition:

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. bpasjournals.comnih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a condition often associated with type 2 diabetes. nih.gov Studies have shown that various sulfonamide derivatives can effectively inhibit α-amylase. For instance, a series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, which are cyclic sulfonamides, demonstrated potent α-amylase inhibition, with some derivatives showing lower IC50 values than the standard drug acarbose. mdpi.com The inhibitory potential of these compounds is influenced by the nature and position of substituents on the aryl ring. mdpi.com

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to conditions like peptic ulcers and infectious-induced kidney stones. jddtonline.info A number of sulfonamide-bearing derivatives have been identified as potent urease inhibitors. nih.gov In one study, a series of aliphatic hydrazide-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their urease inhibitory activity, with several compounds showing greater potency than the standard inhibitor thiourea. nih.gov The presence of specific functional groups, such as a trifluoromethyl group, was found to enhance the inhibitory effect on urease through strong hydrogen bonding with the enzyme's active site. nih.gov

The following table summarizes the inhibitory activities of some representative sulfonamide derivatives against α-amylase and urease.

Compound ClassEnzymeIC50 (µM)Reference
Benzene Sulfonamide Derivativesα-Glucosidase2.50 ± 0.40 - 5.30 ± 0.20 nih.gov
Benzene Sulfonamide DerivativesUrease3.20 ± 0.40 - 2.10 ± 0.10 nih.gov
Cyclic Sulfonamides (N-arylacetamides)α-Amylase7.52 - 15.06 mdpi.com
Cyclic Sulfonamides (N-arylacetamides)α-Glucosidase25.88 - 46.25 mdpi.com

These findings suggest that the sulfonamide moiety in this compound could confer inhibitory activity against both α-amylase and urease.

Cellular and Molecular Pathway Perturbations

The sulfonamide group in this compound strongly suggests a potential to interfere with the folic acid synthesis pathway in microorganisms. bpasjournals.comscbt.com This is a well-established mechanism of action for sulfa drugs, which are structural analogs of para-aminobenzoic acid (PABA). nih.gov

Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo. semanticscholar.org A critical enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate. acspublisher.com Sulfonamides act as competitive inhibitors of DHPS, binding to the enzyme's active site in place of PABA. nih.govacspublisher.com This blockage of the folic acid pathway disrupts the synthesis of essential downstream metabolites, including purines and thymidine, which are necessary for DNA and RNA synthesis, ultimately leading to bacteriostasis. semanticscholar.orgresearchgate.net Therefore, it is plausible that this compound could exert an antimicrobial effect through this mechanism.

The phenyl carbamate structure within this compound is a common feature in a class of herbicides known for their ability to inhibit photosynthesis. These herbicides primarily act on Photosystem II (PS II), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

The mechanism of action involves the binding of the phenyl carbamate herbicide to the D1 protein of the PS II complex. This binding event blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This interruption of the electron transport chain is known as the inhibition of the Hill reaction. The blockage of electron flow prevents the reduction of plastoquinone, which in turn halts the production of ATP and NADPH, the energy and reducing power necessary for carbon dioxide (CO2) fixation in the Calvin cycle. While this leads to a slow starvation of the plant, a more rapid herbicidal effect is often observed due to the production of reactive oxygen species that cause cellular damage.

Carbamate-containing compounds have been shown to interact with tubulin, the protein subunit of microtubules. nih.gov Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of tubulin polymerization is a validated target for anticancer drugs.

Certain carbamates are known to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.com For example, mebendazole, a benzimidazole (B57391) carbamate, has been shown to inhibit the in vitro polymerization of tubulin. The carbamate moiety can form hydrogen bonds within the binding pocket, contributing to the inhibitory activity. mdpi.com The conformational restriction imposed by the carbamate functionality can also play a role in its binding to biological targets. Given that this compound possesses a carbamate group, it has the potential to interact with tubulin and disrupt microtubule dynamics, a mechanism that could confer antimitotic and, by extension, anticancer properties.

Broader Spectrum Biological Effects Implicated for Related Sulfonamide and Carbamate Compounds

The presence of both sulfonamide and carbamate functionalities in this compound suggests a potential for broad-spectrum antimicrobial activity.

Antibacterial Actions of Sulfonamides: As previously discussed, sulfonamides are a well-established class of antibacterial agents. bpasjournals.comscbt.com They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting folic acid synthesis. bpasjournals.com

Antimicrobial Actions of Carbamates: Carbamate derivatives have also been reported to possess antibacterial and antifungal properties. jddtonline.info For instance, certain carbamate-functionalized spiro compounds have demonstrated activity against E. coli, S. aureus, and various fungal strains. The carbamate moiety is often incorporated into drug design to enhance biological activity and improve pharmacokinetic properties.

The combination of these two pharmacologically active groups in a single molecule could potentially lead to a synergistic or additive antimicrobial effect. Studies on compounds containing both sulfonamide and carbamate moieties have shown promising antibacterial and antifungal activities. jddtonline.info

Hypoglycemic and Diuretic Activities

Derivatives of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide, a class of compounds to which this compound belongs, have been noted for their potential hypoglycemic and diuretic properties. The sulfonamide group is a well-established pharmacophore in various diuretic drugs, which typically function by inhibiting carbonic anhydrase in the renal tubules, leading to increased excretion of sodium, bicarbonate, and water. Similarly, the structural motif of sulfonylurea, which shares features with the sulfonamide core, is the basis for a major class of oral hypoglycemic agents that stimulate insulin (B600854) secretion from pancreatic β-cells. While direct experimental data for this compound is limited in publicly available literature, the presence of the ureidobenzenesulfonamide backbone suggests a plausible mechanism for these activities.

Antihypertensive and Antiglaucoma Applications

The potential antihypertensive and antiglaucoma applications of this compound are primarily inferred from the well-documented activities of the sulfonamide functional group. An important class of sulfonamide derivatives is utilized for their diuretic and antihypertensive effects. The diuretic action, by reducing plasma volume, contributes to a decrease in blood pressure. Furthermore, some sulfonamides are potent inhibitors of carbonic anhydrase isoenzymes that are abundant in the ciliary processes of the eye. Inhibition of this enzyme decreases the secretion of aqueous humor, thereby reducing intraocular pressure, which is a key therapeutic strategy in the management of glaucoma.

Anticancer and Antiviral Potential

The anticancer and antiviral potential of compounds related to this compound has been a subject of investigation. The introduction of an urea group into phenylsulfonamides is a strategy aimed at developing new molecules with antitumor activities. The inhibition of carbonic anhydrases, which are involved in processes like tumorigenicity, by sulfonamide derivatives is another researched avenue for anticancer effects.

In terms of antiviral activity, a study on (4-Arylsulfamoyl)phenylcarbamic acid esters, a class of compounds that includes this compound, has demonstrated high activity against herpes viruses. A commercial vendor of this compound also notes its potential antiviral activity against herpes simplex virus infections.

Antidepressant Effects

Recent studies have explored the antidepressant effects of sulfonamide derivatives. Some compounds within this class have been reported to be more active than the established antidepressant imipramine (B1671792) in preclinical models. The proposed mechanisms for the antidepressant effects of novel sulfonamides are varied and can include the modulation of monoamine neurotransmitter systems or other central nervous system targets. While specific studies on the antidepressant effects of this compound are not detailed in the available literature, the general findings for the sulfonamide class suggest a potential area for future investigation.

Inhibition of Fibrillogenesis and Oligomer Formation Relevant to Neurodegenerative Diseases

The inhibition of fibrillogenesis and oligomer formation is a critical therapeutic strategy in the context of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that sulfonamide derivatives have been investigated for their ability to interfere with these pathological processes. The mechanism of action is thought to involve the modulation of protein aggregation pathways. Although direct evidence for this compound is not available, the potential for sulfonamide-containing compounds to act as inhibitors of fibrillogenesis suggests a possible, yet unexplored, therapeutic avenue for this molecule.

Computational and Cheminformatics Approaches

Quantum Chemical Calculations for Understanding Molecular Properties and Reactivity

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules, offering deep insights into their intrinsic properties.

The three-dimensional arrangement of atoms (conformation) in "Phenyl 4-(aminosulfonyl)phenylcarbamate" is crucial as it dictates its physical properties and biological interactions. Due to the presence of several rotatable single bonds—specifically within the carbamate (B1207046) linker and around the sulfonamide group—the molecule is flexible and can adopt numerous conformations.

Computational methods like Density Functional Theory (DFT) are standard for determining the most stable conformations. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31+G*, to perform geometry optimization. nih.gov This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy, which corresponds to the most stable conformer. For flexible molecules, this process can identify several low-energy conformers that may coexist in equilibrium. Studies on related fragments, like phenyl benzoate, have shown that DFT methods can effectively map the conformational space defined by the rotation of key dihedral angles. nih.gov The optimization of "this compound" would similarly reveal the preferred orientations of its two phenyl rings and the geometry of the carbamate and sulfonamide groups.

To understand the dynamics of conformational changes, a Potential Energy Surface (PES) scan is performed. A "relaxed" PES scan involves systematically varying a specific geometric parameter, typically a dihedral angle, while allowing the rest of the molecule's geometry to optimize at each step. researchgate.netq-chem.com This procedure maps the energy landscape associated with bond rotation, revealing the energy barriers between different stable conformers. researchgate.netuni-muenchen.de For "this compound," PES scans would be critical for understanding the rotational barriers around the C-O, N-C, and S-N bonds.

Vibrational assignments, which correlate calculated vibrational modes with experimental data from infrared (IR) and Raman spectroscopy, are also a key application of DFT. researchgate.net After geometry optimization, frequency calculations are performed. These calculations predict the frequencies of fundamental molecular vibrations, such as the N-H and S=O stretching modes. The predicted spectrum can be compared with experimental results to provide a definitive assignment for each observed vibrational band. nih.govmdpi.com The Potential Energy Distribution (PED) analysis can further dissect these vibrational modes to quantify the contribution of individual bond stretches, bends, and torsions. researchgate.net

Table 1: Illustrative Potential Energy Surface (PES) Scan Data for Rotation Around a Key Dihedral Angle This table represents hypothetical data for a PES scan of a dihedral angle in this compound, demonstrating how relative energy changes with conformation.

StepDihedral Angle (°)Relative Energy (kcal/mol)
102.5
2201.0
3400.1
4600.0 (Global Minimum)
5800.8
61002.2
71204.0 (Rotational Barrier)
81403.1
91601.5 (Local Minimum)
101801.8

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. researchgate.net A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. FMO analysis for "this compound" would involve calculating the energies and visualizing the spatial distribution of these orbitals. The locations of the HOMO and LUMO densities highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively, providing valuable predictions about its reaction mechanisms. researchgate.netimperial.ac.uk

Table 2: Representative Frontier Molecular Orbital (FMO) Parameters This table shows typical data generated from an FMO analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-6.8Highest Occupied Molecular Orbital; indicates sites for electrophilic attack.
LUMO-1.5Lowest Unoccupied Molecular Orbital; indicates sites for nucleophilic attack.
HOMO-LUMO Gap5.3Energy difference; correlates with chemical stability and reactivity.

Ligand-Based and Structure-Based Drug Design Strategies

Cheminformatics approaches are instrumental in modern drug discovery, helping to identify and optimize potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design method used when the three-dimensional structure of the biological target is unknown. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov

To develop a QSAR model for a series of "this compound" derivatives, one would first synthesize and test these compounds for a specific biological activity (e.g., enzyme inhibition). Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict activity based on these descriptors. nih.gov A robust QSAR model, validated by internal and external statistical metrics (e.g., R², Q²), can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular docking is a premier structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme. nih.gov This method requires the 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or built using homology modeling.

In a docking simulation, "this compound" would be placed into the active site of a target protein, and a scoring function would be used to calculate its binding affinity, usually expressed in kcal/mol. researchgate.netsamipubco.com The simulation identifies the most stable binding pose and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov These insights are invaluable for understanding the mechanism of action and for rationally designing derivatives with improved potency and selectivity. Further analysis using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for this compound This table provides a hypothetical example of docking results against a protein target.

ParameterValue (kcal/mol)Key Interacting Residues
Binding Affinity-8.5
Interaction Details
Hydrogen BondsTYR 228, LYS 105, GLN 189
Hydrophobic ContactsLEU 141, VAL 186, PHE 140
Pi-Sulfur InteractionMET 165

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. elixir-europe.orgbindingdb.org For a compound like "this compound," a pharmacophore model could be developed based on its known interactions with a biological target or from a set of structurally related active molecules. bindingdb.org This model then serves as a 3D query in a process called virtual screening. gitbook.ioebi.ac.ukbindingdb.org

Virtual screening involves the high-throughput computational assessment of large chemical libraries to identify molecules that match the pharmacophore model and are therefore likely to exhibit the desired biological activity. gitbook.iobindingdb.org This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. ebi.ac.uk For instance, a pharmacophore model for "this compound" would likely include features corresponding to its phenyl rings, the carbamate linker, and the sulfonamide group. By screening databases of millions of compounds, researchers can identify novel molecular scaffolds that possess these key features in the correct spatial orientation.

Development of Proteochemometrics Models for Integrated Activity Prediction

Proteochemometrics (PCM) is an advanced computational method that models the bioactivity of multiple ligands against multiple related protein targets simultaneously. This approach integrates information from both the chemical structures of the ligands and the amino acid sequences of the protein targets. By considering variations in both ligands and targets, PCM models can provide a more comprehensive understanding of structure-activity relationships and predict the selectivity and promiscuity of compounds.

In the context of "this compound," a proteochemometrics model could be developed if bioactivity data for this compound and its analogues against a family of related proteins (e.g., a group of enzymes or receptors) were available. The model would learn the key chemical features of the ligands and the important amino acid residues in the proteins that govern binding and activity. This would enable the prediction of the activity of new, untested analogues of "this compound" against various protein targets, guiding the design of compounds with improved potency and selectivity.

Cheminformatics Databases and Data Mining for Analogues and Biological Targets

The vast and ever-growing landscape of chemical and biological data is a valuable resource for drug discovery. Cheminformatics databases and data mining techniques are essential for navigating this information to find novel compounds and understand their biological context.

Leveraging Publicly Available Bioactive Compound Databases (e.g., ChEMBL, BindingDB)

Publicly accessible databases such as ChEMBL and BindingDB are critical resources in cheminformatics. ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their biological targets, and their activities. BindingDB focuses on binding affinities of small molecules to proteins.

A search for "this compound" and its CAS number (41104-56-7) in these databases did not yield specific entries for this compound. However, these databases remain invaluable for identifying structurally similar compounds (analogues) and their associated biological data. By performing substructure or similarity searches based on the core scaffold of "this compound," researchers can uncover a wealth of information on related molecules, including their known biological targets, potencies, and selectivity profiles. This data can provide crucial insights for designing new research directions and for hypothesizing the potential biological targets of "this compound."

Patent Analysis for Novel Derivatives and Synthetic Routes

The patent literature is a rich source of information on novel chemical entities and their synthetic methodologies. Analysis of patents related to phenylcarbamate derivatives can reveal emerging structural motifs and innovative synthetic strategies that may be applicable to the synthesis of novel analogues of "this compound."

Preclinical and Investigational Research Directions

In Vitro Efficacy and Selectivity Profiling of Phenyl 4-(aminosulfonyl)phenylcarbamate Analogues

While specific in vitro efficacy and selectivity data for this compound are not extensively available in published literature, research on analogous compounds containing sulfonamide and carbamate (B1207046) moieties provides insights into the potential biological activities of this class of molecules. The general approach involves screening the compound against a panel of biological targets to identify its primary mode of action and any off-target effects.

Derivatives of benzenesulfonamide (B165840) have been a focal point of research due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. farmaciajournal.comijpsjournal.com The inclusion of a carbamate group can further modulate the compound's physicochemical properties and biological activity. For instance, novel sulfonamide-based carbamates have been synthesized and evaluated as selective inhibitors of enzymes like butyrylcholinesterase (BChE). nih.gov

The in vitro evaluation of such analogues typically involves a battery of assays to determine their potency and selectivity. Key parameters measured include:

IC₅₀ (Half-maximal inhibitory concentration): This measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is a standard measure of the potency of an antagonist.

Kᵢ (Inhibition constant): This represents the dissociation constant of the inhibitor-enzyme complex and is an indicator of the binding affinity of the inhibitor to the enzyme.

Selectivity Index (SI): This is the ratio of the IC₅₀ or Kᵢ value for the compound against a non-target molecule to its IC₅₀ or Kᵢ value against the intended target. A high selectivity index is desirable, indicating that the compound is more potent against its intended target.

Research on various benzenesulfonamide derivatives has demonstrated significant inhibitory activity against different isoforms of carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes. rsc.orgmdpi.com The selectivity of these compounds against different CA isoforms is a critical aspect of their development. For example, some derivatives show high selectivity for tumor-associated CA isoforms like CA IX and CA XII over the ubiquitous CA I and CA II, which is a promising characteristic for anticancer drug development. rsc.orgmdpi.com

The following interactive table presents illustrative in vitro data for benzenesulfonamide derivatives against various carbonic anhydrase isoforms, highlighting the potency and selectivity that researchers aim for in drug discovery.

Compound IDTargetKᵢ (nM)Selectivity vs. hCA IIReference
7b hCA IX4.2High mdpi.com
7l hCA IX28.2Moderate mdpi.com
7m hCA IX35.8Moderate mdpi.com
9d hCA I35.8Low mdpi.com
4e CA IX10.93High rsc.org
4g CA IX25.06High rsc.org
4h CA IX15.6High rsc.org

Furthermore, some sulfonamide derivatives have been investigated for their anti-influenza activity, with in vitro assays measuring their ability to inhibit viral replication in cell culture. nih.gov The following table shows sample data from such studies.

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
28 <1>100>100 nih.gov
31 <0.2>100>600 nih.gov
40 <0.2>100>600 nih.gov

These examples underscore the importance of comprehensive in vitro profiling to characterize the biological activity of a new compound and to guide its further development. For a molecule like this compound, similar in vitro studies would be essential to elucidate its therapeutic potential.

General Considerations for In Vivo Biological Activity Assessment in Drug Development

Following promising in vitro results, the assessment of a drug candidate's biological activity moves to in vivo models. mdpi.com These studies are crucial for understanding how a compound behaves in a complex living system and are a prerequisite for advancing to human clinical trials. uni.lu The primary goals of in vivo assessment are to evaluate the compound's efficacy, pharmacokinetics, and safety. nih.gov

Efficacy Assessment: In vivo efficacy studies are designed to determine if a drug candidate has the desired therapeutic effect in a living organism. researchgate.net This typically involves using animal models that mimic the human disease or condition being targeted. Researchers assess various endpoints to measure the drug's effectiveness, such as tumor growth inhibition in cancer models or reduction of inflammation in inflammatory disease models. rsc.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). uni.lu In vivo ADME studies provide quantitative data on how a drug is distributed throughout the body, how it is metabolized, and the pathways through which it and its metabolites are eliminated. uni.lu Pharmacodynamics, on the other hand, examines what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. rsc.org Understanding the PK/PD relationship is vital for selecting an appropriate dosing regimen for clinical trials.

Toxicology and Safety Studies: A critical component of in vivo assessment is the evaluation of the compound's safety profile. acs.org Toxicology studies aim to identify any potential adverse effects of the drug candidate. These studies assess both acute and chronic toxicity and look for effects on various organs and systems. acs.org The goal is to identify a safe therapeutic window for the compound.

Key Considerations in In Vivo Study Design:

Model Selection: The choice of an appropriate animal model is critical for the relevance of the study. researchgate.net

Route of Administration: The drug should be administered via a route that is relevant to its intended clinical use.

Dose-Response Relationship: Studies are conducted at multiple dose levels to establish the relationship between the dose and the observed effect.

Statistical Validation: Proper statistical methods are essential to ensure that the results are robust and reproducible. nih.gov

The transition from in vitro to in vivo testing is a significant step in drug development. uni.lu While in vitro assays provide valuable information about a compound's activity at a molecular level, in vivo studies offer a more comprehensive understanding of its potential as a therapeutic agent.

Conclusion and Future Perspectives

Synthesis of Current Understanding of Phenyl 4-(aminosulfonyl)phenylcarbamate Research

This compound is a chemical entity that integrates two crucial pharmacophores: a sulfonamide group and a carbamate (B1207046) group. farmaciajournal.comnih.gov The sulfonamide moiety, R-SO2NR1R2, has been a cornerstone of medicinal chemistry since the 1930s, leading to a wide array of therapeutic agents, including antimicrobials, diuretics, hypoglycemics, and inhibitors of the metalloenzyme carbonic anhydrase. farmaciajournal.comnih.govresearchgate.net The carbamate functional group is also of significant interest in drug design, often serving as a stable surrogate for peptide bonds, which can enhance a molecule's ability to permeate cell membranes and resist enzymatic degradation. nih.gov

The combination of these two moieties within the sulfonamide-carbamate scaffold represents a strategic approach to developing novel therapeutic agents with potentially enhanced or synergistic pharmacological profiles. nih.govresearchgate.net Research into related structures has shown that this scaffold is promising for targeting various enzymes. For instance, derivatives are being investigated as cholinesterase inhibitors for neurodegenerative diseases and as potent carbonic anhydrase (CA) inhibitors. nih.govnih.govnih.gov CAs are ubiquitous enzymes involved in numerous physiological processes, and their inhibition is a validated strategy for treating conditions like glaucoma, epilepsy, and mountain sickness. farmaciajournal.comwikipedia.orgtaylorandfrancis.com The sulfonamide group is a key zinc-binding group that anchors these inhibitors to the active site of CA enzymes. taylorandfrancis.com While broad research exists on the sulfonamide-carbamate scaffold, specific, in-depth studies focusing exclusively on this compound are not extensively detailed in the current literature, which primarily features it as part of larger chemical libraries or as a structural analogue.

Identification of Key Research Gaps and Emerging Areas for Investigation

Despite the established therapeutic importance of the sulfonamide and carbamate motifs, several research gaps exist specifically for this compound and its immediate derivatives.

Key Research Gaps:

Detailed Biological Profiling: A comprehensive evaluation of the specific biological targets of this compound is lacking. Its inhibitory activity and selectivity profile against the various human carbonic anhydrase isoforms (of which there are at least 15) have not been thoroughly characterized. Such studies are critical, as isoform-selective inhibition is key to minimizing off-target effects. taylorandfrancis.com

Mechanism of Action Studies: Beyond initial screening, detailed mechanistic studies to elucidate how this compound interacts with its potential biological targets at a molecular level are needed.

Pharmacokinetic and Metabolic Studies: There is a significant gap in the understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this specific compound. Understanding its metabolic stability, particularly the stability of the carbamate linkage, is essential for its development as a potential drug candidate. nih.gov

Emerging Areas for Investigation:

Exploration of New Therapeutic Targets: Given the diverse biological activities of the sulfonamide scaffold, future research could explore the potential of this compound and its analogues against other therapeutic targets, such as kinases, proteases, or as antibacterial agents targeting dihydropteroate (B1496061) synthase. farmaciajournal.comnih.gov

Late-Stage Functionalization: Modern synthetic techniques, such as C-H bond functionalization, could be applied to the this compound core. acs.org This would allow for the rapid synthesis of a diverse library of analogues, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. acs.org

Prodrug Design: Investigating the potential of this scaffold in prodrug design is a promising avenue. Derivatives could be engineered to be activated by specific enzymes, such as cytochrome P450, which are overexpressed in certain cancer cells, thereby targeting the therapeutic effect more precisely. mdpi.com

Translational Potential and Challenges in Therapeutic Development Based on the Sulfonamide-Carbamate Scaffold

The sulfonamide-carbamate scaffold, exemplified by this compound, holds considerable translational potential but also faces significant developmental challenges.

Translational Potential: The fusion of a well-established zinc-binding pharmacophore (sulfonamide) with a versatile and stable linker (carbamate) provides a robust platform for designing inhibitors for a range of metalloenzymes and other targets. The potential applications are broad, spanning from ophthalmology (glaucoma) and neurology (epilepsy, Alzheimer's disease) to oncology. farmaciajournal.comnih.govwikipedia.org The chemical tractability of the scaffold allows for extensive modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Challenges in Therapeutic Development:

Achieving Isoform Selectivity: A primary challenge for CA inhibitors based on the sulfonamide scaffold is achieving selectivity for the target isoform over other CAs present throughout the body. Systemic CA inhibition can lead to undesirable side effects, including metabolic acidosis, fatigue, and nausea. taylorandfrancis.com Future design efforts must focus on exploiting subtle structural differences between the active sites of various CA isoforms.

Synthesis and Scalability: Developing synthetic routes that are efficient, cost-effective, and environmentally friendly is crucial for the commercial viability of any potential drug candidate. researchgate.net While numerous methods for synthesizing sulfonamides and carbamates exist, their application to complex molecular architectures can be challenging. acs.orggoogle.com

Potential for Hypersensitivity: Sulfonamide-containing drugs are associated with a risk of hypersensitivity reactions in some patients, a factor that must be carefully evaluated during preclinical and clinical development. researchgate.net

Q & A

What are the optimal synthetic routes for preparing phenyl 4-(aminosulfonyl)phenylcarbamate and its derivatives?

Basic
The compound is synthesized via carbamate formation reactions. A validated method involves reacting phenyl isocyanates with phenolic derivatives under catalytic conditions. For example, 4-((phenylcarbamoyl)oxy)benzoic acids are synthesized in three steps with 76–90% yields by reacting 4-hydroxybenzoic acid derivatives with phenyl isocyanate in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) using 4-dimethylaminopyridine (4-DMAP) as a catalyst . Key intermediates can be further functionalized via coupling reagents like TBTU .

Advanced
For advanced modifications, regioselective coupling or protecting-group strategies may be required. details a Boc-protection approach for amino groups in phenylcarbamate intermediates, followed by bromination and phosphonylation to introduce additional functional handles. Computational tools like AutoDock4 can pre-screen intermediates for bioactivity potential, guiding synthetic priorities .

How can researchers resolve contradictions in bioactivity data for phenylcarbamate derivatives?

Advanced
Contradictions often arise from substituent effects or assay conditions. For example, shows that 4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate exhibits 51.8% nematicidal activity, while analogs with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) show reduced efficacy (35%). Such discrepancies can be addressed by:

  • Conducting dose-response assays to establish EC₅₀ values.
  • Validating target engagement using molecular docking (e.g., AutoDock4 for receptor flexibility analysis) .
  • Comparing logP and steric parameters to assess bioavailability .

What analytical techniques are critical for characterizing phenylcarbamate derivatives?

Basic
Standard methods include:

  • NMR and IR spectroscopy to confirm carbamate bond formation (e.g., NH-CO stretch at ~1680 cm⁻¹) .
  • HPLC for purity assessment, especially after coupling reactions .
  • Elemental analysis to verify molecular composition (e.g., C, H, N, Cl, Br content) .

Advanced
Advanced characterization may involve:

  • X-ray crystallography to resolve steric effects of substituents.
  • LC-MS/MS for metabolite profiling in biological matrices.
  • Isothermal titration calorimetry (ITC) to quantify binding affinities for target enzymes .

How can computational methods optimize phenylcarbamate drug design?

Advanced
AutoDock4 enables flexible receptor docking to predict binding modes. For example:

  • Redocking experiments with 188 ligand-protein complexes validate pose reproducibility .
  • Sidechain flexibility analysis in HIV protease inhibitors identifies critical interactions .
  • Free energy perturbation (FEP) calculations can rank derivatives by binding energy, prioritizing synthesis .

What green chemistry approaches are viable for phenylcarbamate synthesis?

Advanced
Phosgene-free routes are critical for sustainability. describes using 1,3-diphenylurea (DPU) as an intermediate, reacting with methanol to yield methyl N-phenylcarbamate. Alternative strategies include:

  • Enzymatic catalysis for milder reaction conditions.
  • Flow chemistry to enhance yield and reduce waste .

How can researchers troubleshoot failed carbamate coupling reactions?

Advanced
Common issues include steric hindrance or incompatible solvents. highlights a failed phenol-isocyanate reaction due to solvent polarity; switching to DMF with TBTU/DIPEA resolved this. Mitigation steps:

  • Screen solvents (e.g., THF vs. CH₂Cl₂) and catalysts (e.g., DMAP vs. DBU).
  • Pre-activate carboxylic acids using EDCI/HOBt for amide bond formation .

What are the key structure-activity relationships (SARs) for phenylcarbamate bioactivity?

Advanced
SARs depend on substituent electronic and steric profiles:

  • Electron-donating groups (e.g., methoxy) enhance nematicidal activity by increasing electron density on the carbamate oxygen .
  • Bulkier substituents (e.g., 4-bromophenyl) may reduce membrane permeability but improve target selectivity .
  • Hybrid derivatives (e.g., phenylboronic acid conjugates) enable dual-targeting strategies .

How can phenylcarbamates be evaluated for therapeutic potential in neurodegenerative diseases?

Advanced
identifies phenylcarbamates as anti-Alzheimer scaffolds. Key steps:

  • Cholinesterase inhibition assays (e.g., acetylcholinesterase IC₅₀ determination).
  • Blood-brain barrier (BBB) permeability prediction using PAMPA assays.
  • In vivo efficacy testing in transgenic mouse models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.